Cas no 1261810-28-9 (3-Fluoro-5-(2,4,5-trichlorophenyl)pyridine-2-acetonitrile)

3-Fluoro-5-(2,4,5-trichlorophenyl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
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- 3-Fluoro-5-(2,4,5-trichlorophenyl)pyridine-2-acetonitrile
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- インチ: 1S/C13H6Cl3FN2/c14-9-5-11(16)10(15)4-8(9)7-3-12(17)13(1-2-18)19-6-7/h3-6H,1H2
- InChIKey: CUONKIDWMCYASM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=CC=1C1=CN=C(CC#N)C(=C1)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 359
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 36.7
3-Fluoro-5-(2,4,5-trichlorophenyl)pyridine-2-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026000840-1g |
3-Fluoro-5-(2,4,5-trichlorophenyl)pyridine-2-acetonitrile |
1261810-28-9 | 97% | 1g |
$1,680.00 | 2022-04-03 | |
Alichem | A026000840-500mg |
3-Fluoro-5-(2,4,5-trichlorophenyl)pyridine-2-acetonitrile |
1261810-28-9 | 97% | 500mg |
$1,019.20 | 2022-04-03 | |
Alichem | A026000840-250mg |
3-Fluoro-5-(2,4,5-trichlorophenyl)pyridine-2-acetonitrile |
1261810-28-9 | 97% | 250mg |
$646.00 | 2022-04-03 |
3-Fluoro-5-(2,4,5-trichlorophenyl)pyridine-2-acetonitrile 関連文献
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
3-Fluoro-5-(2,4,5-trichlorophenyl)pyridine-2-acetonitrileに関する追加情報
Professional Introduction to 3-Fluoro-5-(2,4,5-trichlorophenyl)pyridine-2-acetonitrile (CAS No. 1261810-28-9)
3-Fluoro-5-(2,4,5-trichlorophenyl)pyridine-2-acetonitrile is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 1261810-28-9, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of a fluoro substituent and a trichlorophenyl group, make it a valuable building block for developing novel therapeutic agents.
The significance of this compound lies in its potential applications across multiple domains. In pharmaceutical research, it serves as a precursor for the synthesis of small-molecule inhibitors targeting various disease pathways. The fluoro group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug candidates. Additionally, the trichlorophenyl moiety contributes to the lipophilicity and overall bioavailability of the final product.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in drug design. Studies have demonstrated that incorporating fluorine atoms into pyridine rings can modulate electronic properties and improve pharmacokinetic profiles. For instance, 3-Fluoro-5-(2,4,5-trichlorophenyl)pyridine-2-acetonitrile has been utilized in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The acetonitrile group at the 2-position further enhances its reactivity, allowing for diverse functionalization strategies.
In agrochemical applications, this compound plays a pivotal role in the synthesis of advanced pesticides and herbicides. The combination of fluorine and trichlorophenyl substituents provides enhanced resistance to degradation and improved efficacy against target pests. Researchers have leveraged these properties to create next-generation crop protection agents that are more sustainable and environmentally friendly.
The synthetic route to 3-Fluoro-5-(2,4,5-trichlorophenyl)pyridine-2-acetonitrile involves multi-step organic transformations that require precise control over reaction conditions. Key steps include halogenation, nucleophilic substitution, and cyanation reactions. Each step must be optimized to ensure high yield and purity, which are crucial for subsequent applications in drug discovery.
One of the most compelling aspects of this compound is its versatility in molecular design. Chemists have explored various derivatives by modifying different functional groups within its structure. For example, replacing the acetonitrile moiety with other nucleophiles has led to novel heterocyclic compounds with distinct biological activities. Such modifications underscore the compound's potential as a scaffold for innovation.
The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have been employed to predict binding interactions with biological targets and optimize lead compounds. These simulations provide valuable insights into structure-activity relationships (SARs), guiding experimental efforts toward more effective drug candidates.
In conclusion, 3-Fluoro-5-(2,4,5-trichlorophenyl)pyridine-2-acetonitrile (CAS No. 1261810-28-9) is a cornerstone in modern chemical synthesis and drug development. Its unique structural attributes and reactivity make it indispensable for researchers aiming to create innovative pharmaceuticals and agrochemicals. As our understanding of medicinal chemistry evolves, this compound will undoubtedly continue to play a central role in advancing therapeutic solutions.
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